molecular formula C9H11N5 B14011623 1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)- CAS No. 66907-74-2

1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)-

Katalognummer: B14011623
CAS-Nummer: 66907-74-2
Molekulargewicht: 189.22 g/mol
InChI-Schlüssel: UPTLFEOYVRFYJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)- is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their unique nitrogen-rich structure, which imparts significant chemical stability and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of 1-methyl-5-aminotetrazole with benzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are sometimes employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazoles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including energetic materials and polymers.

Wirkmechanismus

The mechanism of action of 1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    1H-Tetrazol-5-amine: A simpler analog without the methyl and phenylmethyl groups.

    1-Methyl-5-aminotetrazole: Lacks the phenylmethyl group but shares the methyl substitution.

    5-Amino-1H-tetrazole: Another analog with a different substitution pattern.

Uniqueness: 1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other tetrazole derivatives may not be suitable.

Eigenschaften

CAS-Nummer

66907-74-2

Molekularformel

C9H11N5

Molekulargewicht

189.22 g/mol

IUPAC-Name

N-benzyl-1-methyltetrazol-5-amine

InChI

InChI=1S/C9H11N5/c1-14-9(11-12-13-14)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11,13)

InChI-Schlüssel

UPTLFEOYVRFYJA-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NN=N1)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.